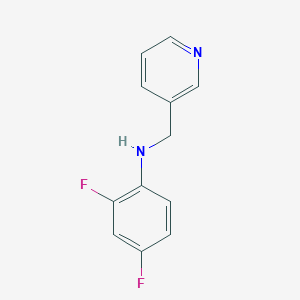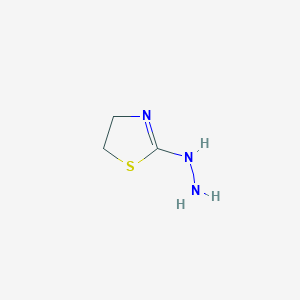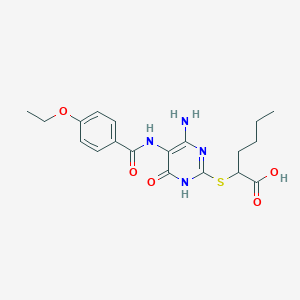
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline
Overview
Description
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is a chemical compound with the CAS Number 84324-66-3 . It has a molecular weight of 220.22 and its IUPAC name is 2,4-difluoro-N-(3-pyridinylmethyl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10F2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Structural and Vibrational Analysis
A comprehensive DFT and experimental study focused on the structure and vibrational spectra of related aniline derivatives, emphasizing the significance of computational methodologies in understanding the structural predictions and vibrational modes of such compounds. The research highlights the accuracy of certain computational approaches in evaluating the structure and vibrational analysis of 2-(benzylthio)-N-{pyridinylmethylidene}anilines, which share structural similarities with 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, providing insights into the molecular dynamics and interactions of these compounds (Acosta-Ramírez et al., 2013).
Synthesis of Novel Compounds
Research on novel cationic η3-methallyl palladium complexes bearing pyridinyl-imine ligands demonstrates the reactivity of related aniline compounds in forming monometallic cationic complexes, showcasing the potential of this compound in synthesizing new chemical entities with specific characteristics and applications (Dridi et al., 2014).
Photophysical Properties
Investigations into the photophysical properties of anilido-pyridine boron difluoride dyes offer insights into the electronic structures, Stokes shifts, and emission properties of related compounds. These studies provide a theoretical basis for understanding the photophysical behavior of this compound derivatives, highlighting their potential applications in organic light-emitting diodes (OLEDs) and as fluorophores (Jin et al., 2012).
Corrosion Inhibition
The corrosion inhibition properties of pyridine derivatives on mild steel in hydrochloric acid were estimated, showcasing the mixed-type inhibition and the efficiency of such compounds in protecting against corrosion. This suggests the relevance of studying this compound in similar contexts, highlighting its potential as a corrosion inhibitor (Xu et al., 2015).
Safety and Hazards
The safety information for 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRSQLVXBAGLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2656835.png)

![ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate](/img/structure/B2656838.png)
![3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2656839.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/no-structure.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2656842.png)





